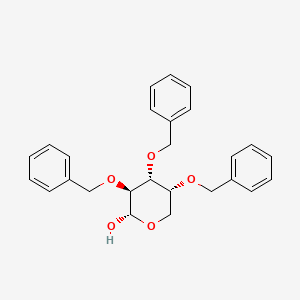
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.
2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.
3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.
Uniqueness
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.
This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.
特性
CAS番号 |
89868-53-1 |
|---|---|
分子式 |
C26H23ClN2O3 |
分子量 |
446.9 g/mol |
IUPAC名 |
1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2 |
InChIキー |
GMYISYUXUDFPFP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

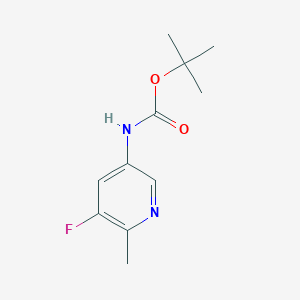
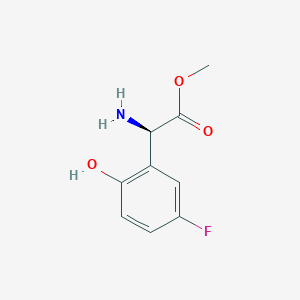
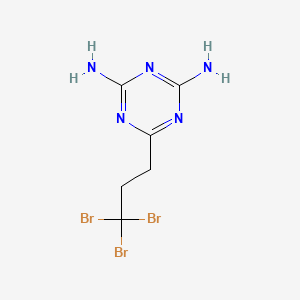
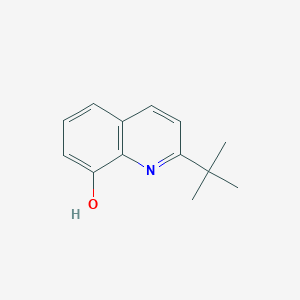
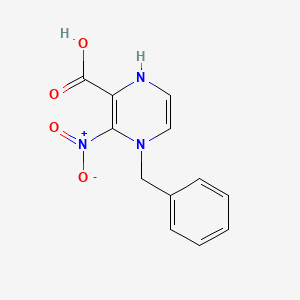
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
